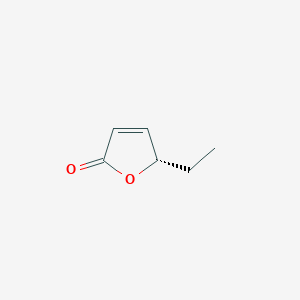

(S)-5-Ethylfuran-2(5H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8O2 |

|---|---|

Molecular Weight |

112.13 g/mol |

IUPAC Name |

(2S)-2-ethyl-2H-furan-5-one |

InChI |

InChI=1S/C6H8O2/c1-2-5-3-4-6(7)8-5/h3-5H,2H2,1H3/t5-/m0/s1 |

InChI Key |

GOUILHYTHSOMQJ-YFKPBYRVSA-N |

Isomeric SMILES |

CC[C@H]1C=CC(=O)O1 |

Canonical SMILES |

CCC1C=CC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of Enantiopure S 5 Ethylfuran 2 5h One

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to enantiomerically enriched products, and several methods have been successfully applied to the synthesis of chiral butenolides like (S)-5-ethylfuran-2(5H)-one. These approaches include the use of chiral catalysts, chiral auxiliaries, and biocatalytic systems.

Chiral Catalyst-Mediated Enantioselective Transformations

The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful tool in asymmetric synthesis. frontiersin.org For the synthesis of chiral butenolides, various catalytic systems have been developed, including those based on transition metals and organocatalysts. acs.orgnih.gov While direct catalytic enantioselective synthesis of (S)-5-ethylfuran-2(5H)-one is not extensively documented, analogous reactions provide a clear framework for its potential synthesis.

For instance, chiral metal complexes, such as those of indium(III) with N,N'-dioxide ligands, have been shown to catalyze the enantioselective allylation/lactonization cascade reaction of enone diesters to produce chiral γ-butenolides with high yields and enantioselectivities. rsc.org Similarly, copper-catalyzed hetero-allylic asymmetric alkylation (h-AAA) combined with ring-closing metathesis (RCM) has been effectively used for the synthesis of other chiral butenolides. ox.ac.uk Organocatalytic approaches, such as those employing cinchona-derived catalysts, have been successful in the isomerization of achiral β,γ-butenolides into chiral α,β-butenolides with high enantiomeric excess. nih.gov

A plausible chiral catalyst-mediated approach for (S)-5-ethylfuran-2(5H)-one could involve the asymmetric reduction of a suitable precursor or an enantioselective alkylation of a furanone core. The choice of catalyst and reaction conditions would be critical to achieving high stereoselectivity at the C5 position.

Utilization of Chiral Auxiliaries in Furanone Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comresearchgate.net After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied to the synthesis of chiral furanones.

Another class of chiral auxiliaries that have shown promise are sulfur-based auxiliaries, such as 1,3-thiazolidine-2-thiones, which can be effective in controlling stereochemistry in aldol-type reactions. scielo.org.mx

| Chiral Auxiliary | Key Intermediate | Separation/Transformation | Application |

| d-Menthol | (5S)-5-(d-menthyloxy)-2(5H)-furanone | Crystallization-induced epimerization | Synthesis of (S)-configured butenolides |

| l-Menthol | (5R)-5-(l-menthyloxy)-2(5H)-furanone | Crystallization | Synthesis of (R)-configured butenolides |

| Indene-based thiazolidinethione | N-acyl thiazolidinethione | Not applicable (directs reaction) | Acetate (B1210297) aldol (B89426) reactions |

Biocatalytic Pathways for Stereoselective Production

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions. acs.org For the production of enantiopure (S)-5-ethylfuran-2(5H)-one, lipase-catalyzed reactions are particularly relevant. polimi.it

One common biocatalytic approach is the kinetic resolution of a racemic mixture of 5-ethyl-5-hydroxy-2(5H)-furanone. In this process, a lipase (B570770) selectively acylates one enantiomer at a faster rate, leaving the other enantiomer in excess. For example, lipase PS (from Pseudomonas cepacia) can be used with an acyl donor like vinyl acetate to selectively acylate the (R)-enantiomer, allowing for the isolation of the unreacted (S)-5-hydroxy-2(5H)-furanone, which can then be converted to (S)-5-ethylfuran-2(5H)-one. ru.nl

A more efficient variation is the dynamic kinetic resolution (DKR), where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. ru.nlencyclopedia.pub The labile stereocenter at C5 of 5-hydroxy-2(5H)-furanones facilitates this racemization. ru.nl This method has been successfully applied to various 5-hydroxy-2(5H)-furanones, demonstrating its potential for the synthesis of (S)-5-ethylfuran-2(5H)-one.

| Enzyme | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) |

| Lipase PS (Pseudomonas cepacia) | Dynamic Kinetic Resolution | rac-5-hydroxy-2(5H)-furanone | (R)-5-acetoxy-2(5H)-furanone | >95% |

| Lipase from Pseudomonas sp. | Kinetic Resolution | rac-alcohols | Enantiopure alcohols and esters | High |

| Novozyme 435 | Enantioselective acylation | rac-3-methyl-pentan-1,4-diol | Enantiopure acylated product | >400 (E-value) |

Total Synthesis Strategies for (S)-5-Ethylfuran-2(5H)-one

The total synthesis of (S)-5-ethylfuran-2(5H)-one can be approached through various routes that establish the chiral center at the C5 position with the desired stereochemistry. While a dedicated total synthesis of this specific molecule is not extensively reported as a singular target, established methodologies for the synthesis of substituted butenolides can be readily adapted.

One potential strategy involves the asymmetric reduction of a suitable precursor, such as a 5-ethylidene-2(5H)-furanone, using a chiral reducing agent or a catalyst. Another approach could start from a chiral pool material, for instance, a chiral hydroxy acid, which already contains the required stereocenter.

A convergent synthesis could involve the coupling of a C2 fragment with a chiral C4 fragment. For example, a Horner-Wadsworth-Emmons reaction could be employed to construct the butenolide ring, with the chirality being introduced through a chiral starting material or a stereoselective step. griffith.edu.au

Deracemization and Chiral Resolution Techniques for Racemic 5-Ethylfuran-2(5H)-one

When a racemic mixture of 5-ethylfuran-2(5H)-one is obtained, chiral resolution or deracemization techniques can be employed to isolate the desired (S)-enantiomer.

As discussed in the biocatalysis section (2.1.3), enzymatic kinetic resolution is a powerful method. polimi.itvulcanchem.com Lipases can selectively hydrolyze one enantiomer of a racemic ester derivative of 5-ethylfuran-2(5H)-one, or selectively esterify one enantiomer of a racemic precursor alcohol. The lipase-catalyzed dynamic kinetic resolution of 5-hydroxy-2(5H)-furanones is a particularly efficient method for obtaining enantiopure butenolides. ru.nl

Classical resolution involves the reaction of the racemic compound with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods such as crystallization or chromatography. sigmaaldrich.com For 5-ethylfuran-2(5H)-one, a precursor acid could be resolved with a chiral amine, or a precursor alcohol could be esterified with a chiral acid. The use of chiral auxiliaries like menthol, as described in section 2.1.2, also serves as a method of diastereomeric resolution. scispace.com

Stereoselective Introduction of the C5 Ethyl Substituent

The key challenge in the synthesis of (S)-5-ethylfuran-2(5H)-one is the stereoselective introduction of the ethyl group at the C5 position. Several C-C bond-forming reactions can be adapted for this purpose.

One of the most effective methods for introducing alkyl groups at the C5 position of butenolides is the 1,4-conjugate addition of organocuprates to α,β-unsaturated lactones. For the synthesis of (S)-5-ethylfuran-2(5H)-one, a suitable precursor would be a chiral 5-substituted-2(5H)-furanone where the substituent can act as a leaving group or be displaced. Alternatively, the conjugate addition of an ethyl cuprate (B13416276) to a butenolide with a chiral auxiliary at C5 can proceed with high diastereoselectivity. researchgate.net

Other methods for C5 alkylation include the reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with organometallic reagents. mdpi.comnih.gov For example, Barbier-type reactions using allyl bromides in the presence of tin or indium catalysts have been reported for C5 alkylation. nih.gov While not a direct ethylation, this demonstrates the feasibility of C-C bond formation at this position. The Mukaiyama aldol reaction of silylated enol ethers with 5-alkoxy-2(5H)-furanones, catalyzed by a Lewis acid, also provides a route to C5-substituted products. mdpi.com

Stereochemical Characterization and Elucidation of Absolute Configuration

Determination of Absolute Configuration for (S)-5-Ethylfuran-2(5H)-one

The absolute configuration of a chiral molecule describes the spatial arrangement of its atoms. For (S)-5-Ethylfuran-2(5H)-one, several powerful spectroscopic and crystallographic methods are utilized for this purpose.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.orgyoutube.com This method is particularly powerful for determining the absolute configuration of molecules in solution. wikipedia.org The process involves comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations, such as Density Functional Theory (DFT). wikipedia.org

For (S)-5-Ethylfuran-2(5H)-one, the absolute configuration is confirmed by matching its experimental VCD spectrum to the DFT-calculated spectrum for the (S)-enantiomer. A strong correlation between the two spectra provides high confidence in the stereochemical assignment. This non-destructive method is advantageous as it does not require crystallization of the compound.

Single crystal X-ray diffraction is considered the definitive method for determining the molecular structure of crystalline compounds at an atomic level. mdpi.com By analyzing the diffraction pattern of X-rays passing through a perfect single crystal, it is possible to generate a precise three-dimensional model of the molecule, including the exact spatial arrangement of atoms. mdpi.comresearchgate.net

This technique provides unambiguous information on bond lengths, angles, and, crucially for chiral molecules, the absolute stereochemistry. researchgate.net For furanone derivatives, obtaining a suitable single crystal allows for the direct determination of the configuration at the chiral center. nih.gov The resulting crystallographic data for a derivative of (S)-5-Ethylfuran-2(5H)-one would serve as irrefutable proof of its absolute configuration.

When VCD or X-ray crystallography is not feasible, chemical methods can be employed. This approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) of a known absolute configuration. wikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.orgresearchgate.net

Unlike enantiomers, diastereomers possess different physical and spectroscopic properties, which allows them to be distinguished by common analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. wikipedia.org For instance, (S)-5-Ethylfuran-2(5H)-one could be reacted with a CDA such as Mosher's acid. Analysis of the NMR spectra of the resulting diastereomeric esters would allow for the assignment of the absolute configuration of the original furanone by correlating the chemical shifts to established models. wikipedia.org

| Method | Principle | State | Key Advantage |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. wikipedia.org | Solution | Non-destructive, no crystallization needed. wikipedia.org |

| Single Crystal X-ray Diffraction | Diffraction of X-rays by a crystal lattice. researchgate.net | Solid (Crystal) | Provides definitive, unambiguous 3D structure. mdpi.com |

| Chemical Derivatization (e.g., with CDA) | Conversion of enantiomers into distinguishable diastereomers. wikipedia.org | Solution | Utilizes standard techniques like NMR. wikipedia.org |

Methods for Enantiomeric Purity and Excess Determination

Determining the enantiomeric purity, often expressed as enantiomeric excess (ee), is crucial. The primary modern technique for this is chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a stationary phase that is itself chiral. This chiral stationary phase interacts differently with the (S) and (R) enantiomers, causing them to travel through the column at different rates. This differential interaction allows for their separation and subsequent quantification, providing a precise measure of the enantiomeric excess. The use of chiral derivatizing agents, as described previously, can also be used to determine enantiomeric purity by integrating the signals of the resulting diastereomers in chromatography or NMR spectroscopy. wikipedia.org

Stereochemical Stability and Investigations of Racemization Mechanisms

The stereochemical stability of (S)-5-Ethylfuran-2(5H)-one refers to its ability to resist racemization—the conversion of one enantiomer into an equal mixture of both enantiomers. The chiral center at C5 is a stereogenic center. Potential racemization pathways for such lactones could involve ring-opening and closing mechanisms, particularly under harsh pH or high-temperature conditions. For example, acid- or base-catalyzed hydrolysis of the lactone to the intermediate 4-hydroxy-2-hexenoic acid, followed by re-cyclization, could potentially lead to a loss of stereochemical integrity at the C5 position. Detailed mechanistic studies would be required to determine the specific conditions and kinetics of any potential racemization.

Reactivity and Mechanistic Investigations of S 5 Ethylfuran 2 5h One

Dienophilic Character in Cycloaddition Reactions

(S)-5-Ethylfuran-2(5H)-one is recognized as a reactive dienophile, a characteristic attributed to the electron-withdrawing nature of the lactone functionality, which activates the carbon-carbon double bond for cycloaddition reactions. chegg.comchegg.com This reactivity allows it to participate in various cycloaddition processes, most notably the Diels-Alder reaction, forming new six-membered rings. masterorganicchemistry.com

The Diels-Alder reaction is inherently stereospecific, meaning the stereochemistry of the dienophile is preserved in the resulting cycloadduct. masterorganicchemistry.com In the context of (S)-5-Ethylfuran-2(5H)-one, any substituents that are cis on the furanone double bond will remain cis in the newly formed ring, and substituents that are trans will remain trans. masterorganicchemistry.comyoutube.com

The reaction involves the concerted interaction of three pi bonds to form two new sigma bonds and one new pi bond, resulting in a six-membered ring. masterorganicchemistry.commasterorganicchemistry.com The stereochemical outcome is governed by the conservation of orbital symmetry. masterorganicchemistry.comyoutube.com When reacting with a substituted diene, the orientation of the substituents on the diene also dictates the final stereochemistry of the product. For instance, groups positioned on the "outside" of the s-cis diene conformation will end up on the same face of the product ring. masterorganicchemistry.com Diels-Alder reactions involving cyclic dienes and furanone dienophiles can lead to the formation of bicyclic products, where stereoselectivity is often described by the endo rule. youtube.com It is well-documented that furan (B31954) derivatives often produce exo Diels-Alder adducts under conditions of thermodynamic control (e.g., elevated temperatures), while endo products may be favored under kinetic control (e.g., lower temperatures). nih.gov

Beyond the typical [4+2] Diels-Alder reaction, 2(5H)-furanone scaffolds can participate in higher-order cycloadditions. Specifically, 5-substituted-furan-2(3H)-ones, which are structurally related to (S)-5-Ethylfuran-2(5H)-one, have been shown to act as 2π-components in diastereoselective [8+2]-cycloadditions. acs.orgacs.org

This transformation is typically achieved under organocatalytic conditions using a Brønsted base. The base facilitates the deprotonation of the furanone at the α-position, generating a reactive dienolate intermediate. acs.org This dienolate then serves as the 2π-component (a higherenophile) and reacts with an 8π-component, such as 8,8-dicyanoheptafulvene, to yield polycyclic γ-lactone derivatives. acs.orgacs.org The reaction proceeds in a highly peri- and diastereoselective manner, demonstrating the synthetic utility of furanone-derived dienolates in constructing complex molecular architectures. acs.org

| Reaction Type | Furanone Role | Reactant Partner | Catalyst | Key Intermediate | Product |

| [8+2]-Cycloaddition | 2π-Component | 8,8-dicyanoheptafulvene (8π-Component) | Brønsted Base | Dienolate | Polycyclic γ-lactone |

Ring-Opening and Ring-Closing Reaction Mechanisms

Certain substituted furanones can also be induced to open under chemical conditions. For example, 3,4-dihalo-2(5H)-furanones have been observed to isomerize into a ring-opened aldehyde form, which can then react with other reagents. researchgate.net Hydrolysis represents another potential pathway for ring-opening, particularly under acidic or basic conditions, which would cleave the ester (lactone) bond to form a γ-hydroxy carboxylic acid. wikipedia.org

Nucleophilic and Electrophilic Reactivity of the Furanone Ring System

The 2(5H)-furanone ring system possesses both nucleophilic and electrophilic characteristics, allowing it to react with a wide range of chemical species. masterorganicchemistry.com

Electrophilic Sites:

Carbonyl Carbon: The carbonyl carbon is highly electrophilic due to the polarization of the C=O bond. It is a primary site for attack by nucleophiles, as seen in transesterification reactions. wikipedia.orgmasterorganicchemistry.com

β-Carbon: The carbon atom beta to the carbonyl group (C4) is also electrophilic. It can act as a Michael acceptor, undergoing conjugate addition with soft nucleophiles.

Nucleophilic Sites:

α-Carbon: The protons on the carbon atom alpha to the carbonyl group (C3) are acidic. In the presence of a base, this position can be deprotonated to form a nucleophilic enolate or dienolate, which can then react with electrophiles. acs.org This reactivity is harnessed in higher-order cycloaddition reactions. acs.org

Carbonyl Oxygen: The lone pairs of electrons on the carbonyl oxygen atom give it Lewis base character, allowing it to be protonated by acids. This protonation further activates the carbonyl carbon towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

| Site on Furanone Ring | Character | Type of Reaction | Example |

| Carbonyl Carbon (C2) | Electrophilic | Nucleophilic Acyl Substitution | Transesterification |

| β-Carbon (C4) | Electrophilic | Michael (Conjugate) Addition | Addition of nucleophiles |

| α-Carbon (C3) | Nucleophilic (after deprotonation) | Alkylation, Cycloaddition | Dienolate formation in [8+2] cycloadditions |

| Carbonyl Oxygen | Nucleophilic / Basic | Protonation | Acid-catalyzed transesterification |

Transesterification Reactions and Mechanistic Pathways

(S)-5-Ethylfuran-2(5H)-one, being a cyclic ester (lactone), is susceptible to transesterification in the presence of an alcohol. chegg.comchegg.com This reaction exchanges the alkoxy group of the ester, which in this case involves ring-opening of the lactone by the alcohol. The reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Mechanism: The reaction is initiated by the deprotonation of the alcohol by a base to form a more potent alkoxide nucleophile. The alkoxide then attacks the electrophilic carbonyl carbon of the furanone, leading to the formation of a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate subsequently collapses, breaking the original ester C-O bond to open the ring and yield the new ester product. wikipedia.org

Acid-Catalyzed Mechanism: Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen. masterorganicchemistry.com This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the neutral alcohol molecule. wikipedia.org A tetrahedral intermediate is formed, followed by a series of proton transfer steps. Finally, the original alkoxy group (as part of the ring) is eliminated as a hydroxyl group, leading to the ring-opened transesterified product after deprotonation. masterorganicchemistry.com

Atmospheric Chemical Transformations and Degradation Mechanisms

Furanoids, including compounds like (S)-5-Ethylfuran-2(5H)-one, are a class of volatile organic compounds (VOCs) that can be emitted into the atmosphere, particularly from biomass burning. copernicus.org Once in the atmosphere, their primary degradation pathway is initiated by reaction with photochemically generated radicals, principally the hydroxyl (OH) radical during the daytime. copernicus.orgnih.gov

The atmospheric lifetime of the compound is determined by the rate of this reaction. The degradation mechanism can proceed via two main pathways:

OH Radical Addition: The OH radical can add to the carbon-carbon double bond within the furanone ring. This forms a radical adduct that will subsequently react with atmospheric oxygen (O₂) and other species, leading to ring-cleavage and the formation of smaller, more oxidized products. nih.gov

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the ethyl group. This is a common pathway for alkanes and alkyl-substituted molecules. mdpi.com This abstraction creates an alkyl radical, which rapidly adds O₂ and participates in radical propagation cycles (e.g., with NO) to form various oxygenated products. nih.gov

Reactions with Atmospheric Oxidants (e.g., Hydroxyl Radicals, Chlorine Atoms)

The primary atmospheric loss processes for (S)-5-Ethylfuran-2(5H)-one are expected to be its gas-phase reactions with hydroxyl (OH) radicals during the daytime and potentially with chlorine (Cl) atoms in marine or polluted environments. acs.org The reactions likely proceed via two main pathways: electrophilic addition of the oxidant to the carbon-carbon double bond within the furanone ring and hydrogen-atom abstraction from the ethyl group or the C-H bond at the 5-position.

For furan and its derivatives, the addition of OH radicals and Cl atoms to the double bonds is typically the dominant reaction channel. researchtrends.netnih.gov These reactions are generally fast, with rate coefficients on the order of 10⁻¹¹ to 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. acs.orgnih.gov The addition of an ethyl group to the furanone ring is expected to slightly increase the reaction rate compared to the unsubstituted 2(5H)-furanone due to the electron-donating inductive effect of the alkyl group. researchgate.net

The reaction with OH radicals is the most significant daytime degradation pathway for furan-like compounds. acs.org Chlorine atoms, while present at much lower concentrations in the troposphere, are highly reactive, and their reactions can be a significant sink for unsaturated organic molecules in specific environments like the marine boundary layer or in continental areas with sources of chlorine precursors. researchtrends.net

| Reactant | Oxidant | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| Furan | OH Radical | ~4 x 10⁻¹¹ acs.org |

| Furan | Cl Atom | ~2 x 10⁻¹⁰ acs.org |

| Dihydrofuran-3(2H)-one (Oxolan-3-one) | OH Radical | (1.86 ± 0.29) × 10⁻¹¹ nih.gov |

| Dihydrofuran-3(2H)-one (Oxolan-3-one) | Cl Atom | (1.15 ± 0.28) × 10⁻¹⁰ nih.gov |

| Dihydro-2-methyl-3(2H)-furanone | OH Radical | (2.64 ± 0.47) × 10⁻¹¹ nih.gov |

| Dihydro-2-methyl-3(2H)-furanone | Cl Atom | (1.34 ± 0.32) × 10⁻¹⁰ nih.gov |

Identification and Formation Pathways of Atmospheric Reaction Products

Following the initial reaction with OH radicals or Cl atoms, a complex series of subsequent reactions determines the final product distribution. The products can be broadly categorized as either ring-retaining or ring-opening compounds.

Reaction with Hydroxyl Radicals:

The electrophilic addition of an OH radical to the double bond of (S)-5-Ethylfuran-2(5H)-one is expected to be the dominant pathway. nih.govresearchgate.net This addition forms a chemically activated hydroxyalkyl radical intermediate. This intermediate can then follow two primary pathways:

Ring-Retaining Pathway: The radical intermediate can react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this RO₂ radical can lead to the formation of stable, ring-retaining products such as 5-ethyl-4-hydroxy-dihydrofuran-2-one or other hydroxylated and carbonylated furanone derivatives. Theoretical studies on furan oxidation suggest high yields of such 5-hydroxy-2-furanone compounds. acs.orgnih.gov

Ring-Opening Pathway: The initial adduct radical can undergo unimolecular isomerization, leading to the cleavage of the furanone ring. acs.orgnih.gov This is a major pathway for the oxidation of furans, resulting in the formation of unsaturated 1,4-dicarbonyl compounds. nih.govnih.gov For (S)-5-Ethylfuran-2(5H)-one, ring-opening would likely lead to the formation of compounds like 3-oxo-hex-4-enoic acid .

Reaction with Chlorine Atoms:

Similar to the OH radical reaction, the addition of a Cl atom to the double bond is the most probable initial step. researchtrends.net The resulting chloroalkyl radical reacts with O₂ to form a chlorinated peroxy radical.

Ring-Retaining Pathway: Subsequent reactions are expected to produce chlorinated furanone isomers. Studies on the reaction of Cl atoms with alkylfurans have identified 5-chloro-substituted-2(5H)-furanones as significant products. researchtrends.net By analogy, the formation of 4-chloro-5-ethyl-dihydrofuran-2(5H)-one and 5-chloro-5-ethyl-dihydrofuran-2(5H)-one is plausible.

Ring-Opening Pathway: As with OH-initiated oxidation, ring cleavage can occur, leading to chlorinated dicarbonyls or other acyclic oxygenated products. The specific structures would depend on the position of the initial Cl addition and the subsequent bond-breaking steps.

| Initiating Oxidant | Reaction Pathway | Proposed Product(s) |

|---|---|---|

| OH Radical | Addition → Ring-Retaining | 5-Ethyl-4-hydroxy-dihydrofuran-2-one |

| OH Radical | Addition → Ring-Opening | 3-Oxo-hex-4-enoic acid |

| Cl Atom | Addition → Ring-Retaining | 4-Chloro-5-ethyl-dihydrofuran-2(5H)-one, 5-Chloro-5-ethyl-dihydrofuran-2(5H)-one |

| Cl Atom | Addition → Ring-Opening | Chlorinated dicarbonyls/carbonyl acids |

| OH Radical / Cl Atom | H-Abstraction (from ethyl group) | Oxygenated products derived from the 1-hydroxyethyl or 2-hydroxyethyl radical |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-5-Ethylfuran-2(5H)-one provides information on the number of different types of protons and their neighboring environments. The chemical shifts are influenced by the electronic environment of each proton. For instance, protons on the double bond (vinylic protons) are typically deshielded and appear at a lower field compared to the aliphatic protons of the ethyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the lactone is characteristically found at a very low field (downfield). The olefinic carbons of the furanone ring appear in the intermediate region, while the aliphatic carbons of the ethyl group are shielded and thus appear at a higher field (upfield).

Predicted NMR Data: In the absence of extensive published experimental spectra for this specific compound, theoretical prediction models offer reliable estimates of chemical shifts. These predictions are based on extensive databases of known structures and computational algorithms. nih.govnih.gov

Interactive Table 1: Predicted ¹H NMR Data for (S)-5-Ethylfuran-2(5H)-one

| Atom Label | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | 7.45 | Doublet of Doublets |

| H-4 | 6.12 | Doublet of Doublets |

| H-5 | 5.08 | Multiplet |

| H-6 | 1.85 / 1.65 | Multiplet |

| H-7 | 0.95 | Triplet |

Note: Data predicted using NMR prediction software. Actual experimental values may vary.

Interactive Table 2: Predicted ¹³C NMR Data for (S)-5-Ethylfuran-2(5H)-one

| Atom Label | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 173.5 |

| C-3 (=CH) | 155.0 |

| C-4 (=CH) | 121.5 |

| C-5 (-CHO-) | 82.0 |

| C-6 (-CH₂-) | 28.5 |

| C-7 (-CH₃) | 8.5 |

Note: Data predicted using NMR prediction software. Actual experimental values may vary.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are instrumental in unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other, typically on adjacent carbons. For (S)-5-Ethylfuran-2(5H)-one, this would reveal the coupling between the H-3 and H-4 vinylic protons, the coupling of the H-5 proton with the methylene (B1212753) protons (H-6) of the ethyl group, and the coupling between the methylene (H-6) and methyl (H-7) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the signal for C-5 would show a cross-peak with the signal for H-5.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, the proton at H-4 would show a correlation to the carbonyl carbon (C-2), confirming the α,β-unsaturated lactone structure. The protons of the ethyl group (H-6 and H-7) would show correlations to the chiral center at C-5.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of (S)-5-Ethylfuran-2(5H)-one, which is C₆H₈O₂. The calculated exact mass for this formula is 112.05243 Da. nih.gov HRMS can confirm the elemental composition with high confidence, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with gas chromatography, mass spectrometry allows for the analysis of individual components of a mixture. For a pure sample of (S)-5-Ethylfuran-2(5H)-one, the GC would show a single peak, and the associated mass spectrum would provide its fragmentation pattern. The electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M⁺) and several fragment ions. The fragmentation of furanones is influenced by the substituents on the ring. imreblank.ch

Interactive Table 3: Key Mass Spectrometry Data for 5-Ethylfuran-2(5H)-one

| Parameter | Value | Source |

| Molecular Formula | C₆H₈O₂ | nih.gov |

| Exact Mass | 112.05243 Da | nih.gov |

| Molecular Weight | 112.13 g/mol | nih.gov |

| Molecular Ion (M⁺) m/z | 112 | nist.gov |

| Key Fragment Ion m/z | 83 | nih.govnist.gov |

| Key Fragment Ion m/z | 55 | nih.govnist.gov |

The fragmentation of 5-ethyl-2(5H)-furanone typically involves the loss of the ethyl group or other characteristic cleavages of the furanone ring. imreblank.ch The fragment at m/z 83 likely corresponds to the loss of the ethyl group (C₂H₅), while the peak at m/z 55 is also a common fragment in the mass spectra of similar furanone structures. nih.govnist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of (S)-5-Ethylfuran-2(5H)-one will exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent of these is the strong absorption from the carbonyl (C=O) group of the α,β-unsaturated lactone. The carbon-carbon double bond (C=C) within the ring and the C-H bonds of the ethyl group and the ring will also show characteristic absorptions.

Interactive Table 4: Characteristic IR Absorption Bands for 5-Ethylfuran-2(5H)-one

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O (α,β-unsaturated lactone) | Stretching | ~1750-1780 | Strong |

| C=C (in-ring) | Stretching | ~1640-1680 | Medium |

| C-H (sp²) | Stretching | ~3050-3150 | Medium |

| C-H (sp³) | Stretching | ~2850-3000 | Medium |

| C-O (ester) | Stretching | ~1100-1250 | Strong |

Note: These are typical ranges for the functional groups present. Specific values for the compound may vary.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical techniques are essential for investigating the stereochemistry of chiral molecules as they measure the differential interaction of the molecule with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral compound as a function of the wavelength of light. For a chiral molecule like (S)-5-Ethylfuran-2(5H)-one, the ORD curve will show a characteristic pattern, particularly in the region of the electronic absorptions of its chromophores (the α,β-unsaturated lactone system).

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. This differential absorption is known as the Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter(s). For α,β-unsaturated γ-lactones, the sign of the n→π* Cotton effect is related to the helicity of the chromophore system, which is influenced by the substituent at the chiral center.

For (S)-5-Ethylfuran-2(5H)-one, the stereochemistry at the C-5 position dictates the conformation of the furanone ring. Based on established helicity rules for α,β-unsaturated lactones, an (S)-configuration at the C-5 position is generally expected to result in a specific sign for the Cotton effect associated with the n→π* and π→π* electronic transitions of the enone chromophore. Specifically, for many (S)-5-alkyl-2(5H)-furanones, a positive Cotton effect is often observed for the n→π* transition, which occurs at longer wavelengths. josai.ac.jp This provides a powerful, non-destructive method for assigning the absolute configuration of the molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular orbital energies, charge distribution, and reactivity indices.

For a molecule like (S)-5-Ethylfuran-2(5H)-one, DFT calculations can elucidate the distribution of electrons within the furanone ring and the ethyl substituent. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and localization of the HOMO indicate the molecule's ability to donate electrons, highlighting nucleophilic sites. Conversely, the LUMO's energy and location point to the molecule's capacity to accept electrons, identifying electrophilic centers.

The reactivity of butenolides is often governed by the electrophilicity of the C=C double bond and the carbonyl carbon, as well as the nucleophilicity of the oxygen atoms. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. DFT calculations allow for the precise determination of these orbital energies and their spatial distribution, providing a quantitative basis for predicting how (S)-5-Ethylfuran-2(5H)-one will interact with other reagents.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Furanone Derivative (Note: Data is illustrative for a related furanone compound as specific data for (S)-5-Ethylfuran-2(5H)-one is not available in the cited literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a pivotal role in unraveling the intricate details of chemical reaction mechanisms. For the synthesis and reactions of chiral butenolides like (S)-5-Ethylfuran-2(5H)-one, DFT calculations can map out the entire reaction pathway, identifying intermediates, and, most importantly, the transition states that govern the reaction rate and stereoselectivity.

For instance, in the asymmetric synthesis of 5-substituted butenolides, understanding the transition state of the key stereodetermining step is crucial. Theoretical models can calculate the energies of competing transition states leading to the (S) and (R) enantiomers. A lower activation energy for the transition state leading to the (S) product would explain the observed enantioselectivity. These calculations can also reveal the non-covalent interactions, such as hydrogen bonds or steric repulsions, between the substrate, catalyst, and reagents that stabilize one transition state over the other.

In a study on the Michael addition of furan-2(5H)-one to (E)-(2-nitrovinyl)benzene, DFT calculations were employed to understand the stereochemical outcome of the reaction. researchgate.net By analyzing the transition states, researchers can gain insights into the factors controlling the diastereoselectivity and enantioselectivity of such reactions, which are fundamental to the synthesis of specific stereoisomers like (S)-5-Ethylfuran-2(5H)-one.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, which is essential for the characterization of chiral molecules. For (S)-5-Ethylfuran-2(5H)-one, theoretical calculations can provide predicted NMR, IR, and electronic circular dichroism (ECD) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is particularly useful for assigning the relative and absolute configuration of diastereomers. By comparing the computationally predicted spectra of all possible stereoisomers with the experimental spectrum, the correct structure can be identified. For example, in the characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones, the relative configurations were assigned by comparing experimental NMR data with those computed by DFT methods. researchgate.net

Vibrational Spectroscopy: Theoretical calculations can also predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. The calculated vibrational modes can be animated, allowing for a detailed assignment of the experimental absorption bands to specific molecular motions.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a powerful technique for determining the absolute configuration of chiral molecules. The ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum of a molecule. By comparing the calculated spectrum of the (S)-enantiomer with the experimental spectrum, the absolute configuration can be confidently assigned. The validity of using computed ECD spectra for discerning the absolute configuration of furanone derivatives has been established. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Diastereomer of a 5-Substituted Furan-2(5H)-one (Note: This table is based on methodology described for a related compound and is for illustrative purposes.)

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

| H-3 | 6.20 | 6.15 |

| H-4 | 7.55 | 7.50 |

| H-5 | 5.80 | 5.75 |

Conformational Analysis and Potential Energy Surfaces

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. (S)-5-Ethylfuran-2(5H)-one possesses conformational flexibility, particularly around the bond connecting the ethyl group to the furanone ring. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them.

Computational methods can systematically explore the conformational space of a molecule to locate all low-energy conformers. The relative energies of these conformers can then be calculated, and their populations at a given temperature can be estimated using Boltzmann statistics. This information is crucial, as the observed properties of a molecule are a weighted average of the properties of its individual conformers.

The potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping out the PES, chemists can understand the pathways of conformational changes and chemical reactions. For chiral molecules, the PES can reveal the energy barriers for enantiomerization.

Molecular Modeling of Chiral Interactions

Understanding the interactions of a chiral molecule with its environment, such as a chiral catalyst, a biological receptor, or a chiral solvent, is fundamental to many areas of chemistry and biology. Molecular modeling techniques, including molecular docking and molecular dynamics simulations, can provide detailed insights into these chiral interactions.

In the context of the enantioselective synthesis of (S)-5-Ethylfuran-2(5H)-one, molecular modeling can be used to visualize and quantify the interactions between the substrate and the chiral catalyst in the transition state. These models can highlight the specific hydrogen bonds, steric clashes, or other non-covalent forces that are responsible for chiral recognition and the preferential formation of one enantiomer.

Similarly, if (S)-5-Ethylfuran-2(5H)-one were to interact with a biological target, molecular docking could predict the preferred binding mode and affinity. These models are instrumental in rational drug design and in understanding the molecular basis of biological activity.

Mechanistic Investigations of Biological Activities

Molecular Mechanisms of Antimicrobial and Biofilm Inhibition

Furanone derivatives have been extensively studied for their ability to combat microbial growth and, crucially, to inhibit the formation of biofilms. frontiersin.org Biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antimicrobial agents. oup.com The mechanisms of action for furanones are multifaceted, involving interference with bacterial communication and enhancing the efficacy of other drugs. frontiersin.orgnih.gov

A primary mechanism by which furanones exert their anti-biofilm effects is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors like biofilm formation. nih.gov This interference prevents bacteria from initiating the cascade of gene expression required to establish a resilient biofilm community. nih.gov

Research has shown that certain furanone compounds can interact with bacterial regulatory systems. For instance, in staphylococci, which have two main QS systems (agr and luxS), some furanones have been found to interfere specifically with the luxS system. nih.gov This interference leads to a reduction in polysaccharide intercellular adhesin (PIA), a key component of the biofilm matrix, thereby inhibiting biofilm development. nih.gov While many furanone derivatives target QS systems in Gram-negative bacteria, a number have also been shown to repress biofilm formation by Gram-positive bacteria like Staphylococcus and Bacillus subtilis. frontiersin.org

(S)-5-Ethylfuran-2(5H)-one and its structural analogs have demonstrated the ability to work synergistically with conventional antibiotics, enhancing their effectiveness against both planktonic (free-floating) and biofilm-embedded bacteria. nih.gov This potentiation means that the combined effect of the two agents is greater than the sum of their individual effects. mdpi.com Such synergy is crucial for overcoming the high tolerance of biofilm-based infections to standard therapies. oup.comnih.gov

Studies on furanone derivatives have shown significant synergistic activity when combined with aminoglycoside antibiotics (such as amikacin, gentamicin, and kanamycin) and other antimicrobial agents like benzalkonium chloride against Staphylococcus aureus. nih.govresearchgate.net The Fractional Inhibitory Concentration Index (FICI) is used to quantify these interactions, with a value of ≤0.5 indicating synergy. mdpi.com Furanones can restore the antimicrobial activity of antibiotics against resistant biofilms, not by destroying the biofilm structure itself, but by killing the embedded cells. nih.govresearchgate.net This suggests that the furanone may increase the permeability of the biofilm matrix or the bacterial cells, allowing the conventional antibiotic to reach its target. researchgate.net

Below is a table summarizing the synergistic effects of a representative furanone derivative (F105) with various antimicrobial agents against S. aureus.

| Antimicrobial Agent | FICI Value (Mean ± SD) | Interaction Type |

| Amikacin | 0.33 ± 0.04 | Synergistic |

| Gentamicin | 0.33 ± 0.16 | Synergistic |

| Kanamycin | 0.44 ± 0.17 | Synergistic |

| Benzalkonium chloride | 0.29 ± 0.09 | Synergistic |

| Data derived from studies on sulfonyl derivatives of 2(5H)-furanone. nih.gov |

Biochemical Pathways of Germination Inhibitory Activity

Compounds isolated from plant-derived smoke, including various furanones, are known to be potent regulators of seed germination. mdpi.comnih.gov While some smoke-derived compounds like karrikins promote germination, others, including (S)-5-Ethylfuran-2(5H)-one, act as inhibitors. mdpi.comresearchgate.net

The germination inhibitory activity of certain furanones is characterized by their antagonistic relationship with germination-promoting compounds, specifically karrikinolide (KAR₁), another butenolide found in plant smoke. nih.govresearchgate.net When applied together, inhibitory furanones can significantly reduce or counteract the germination-promoting effect of KAR₁. researchgate.net This suggests a competitive interaction at the receptor level or a downstream interference in the signaling pathway initiated by KAR₁. This dual-regulatory mechanism observed in smoke, containing both promoters and inhibitors, is thought to be an ecological strategy to prevent germination until environmental conditions are optimal for seedling survival. mdpi.com

The specific chemical structure of a furanone molecule is critical to its biological activity. Structure-activity relationship (SAR) studies, which compare the activity of various synthetic analogs, help to identify the key molecular features required for germination inhibition. nih.gov

Research comparing analogs of the inhibitory compound 3,4,5-trimethylfuran-2(5H)-one has provided insights into these relationships. nih.govresearchgate.net In tests using light-sensitive lettuce seeds, (5RS)-5-ethylfuran-2(5H)-one was found to be approximately 100 times less active in antagonizing KAR₁ compared to 5,5-dimethylfuran-2(5H)-one. researchgate.net This indicates that the nature of the substituent at the C5 position of the furanone ring plays a significant role in determining the compound's inhibitory potency. Understanding these SARs is essential for designing novel molecular probes to further investigate the mechanisms of germination regulation and for creating new plant growth regulators. nih.gov

The table below illustrates the relative activity of different furanone compounds in inhibiting KAR₁-induced germination.

| Compound | Relative Inhibitory Activity |

| (5RS)-3,4,5-trimethylfuran-2(5H)-one | High |

| 5,5-dimethylfuran-2(5H)-one | High (similar to above) |

| (5RS)-5-ethylfuran-2(5H)-one | Low (~100x less active) |

| Relative activity based on the ability to antagonize KAR₁ in lettuce seed germination assays. researchgate.net |

Antioxidant Action Mechanisms and Radical Scavenging Pathways

Antioxidants protect cells from damage caused by reactive oxygen species (ROS) or free radicals. mdpi.com The mechanisms by which they achieve this are varied but generally involve neutralizing these unstable molecules. researchgate.net Furanone structures, as part of the broader category of phenolic and related compounds, can exhibit antioxidant properties through several key pathways.

The primary radical scavenging mechanisms include:

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, neutralizing it and thereby interrupting the oxidative chain reaction. nih.gov The antioxidant itself becomes a radical, but one that is significantly more stable and less reactive. researchgate.net

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, converting it into a more stable anion. nih.gov

These actions effectively quench radicals such as hydroxyl (•OH) and peroxyl (ROO•), preventing them from damaging vital cellular components like lipids, proteins, and DNA. mdpi.comnih.gov The efficiency of a particular compound as an antioxidant depends on its chemical structure, which influences its ability to donate a hydrogen atom or an electron.

Enzyme Inhibition Studies and Target Identification

While specific enzyme inhibition studies and target identification for (S)-5-Ethylfuran-2(5H)-one are not extensively detailed in publicly available research, the broader class of furanone derivatives has been the subject of various mechanistic investigations. These studies provide insights into the potential biological targets and mechanisms of action for compounds within this chemical family. The primary areas of investigation have focused on their ability to interfere with bacterial communication and biofilm formation, as well as other potential enzymatic interactions.

Furanone derivatives have been recognized for their significant anti-biofilm activity, which is often linked to the inhibition of quorum sensing (QS), a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. nih.govnih.govresearchgate.netresearchgate.net The disruption of QS pathways is a key mechanism by which these compounds exert their effects.

The structure-activity relationships of furanones as QS inhibitors have been explored, highlighting the importance of specific structural features for their activity. For example, the presence and nature of substituents on the furanone ring can significantly influence their inhibitory potency. ucc.iersc.org

While the primary focus of furanone research has been on QS inhibition, there are indications of other potential enzyme targets. For example, quantitative structure-activity relationship (QSAR) analyses have suggested that furanone derivatives could be potential inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. researchgate.net However, specific in vitro or in vivo studies confirming direct inhibition of COX-2 by (S)-5-Ethylfuran-2(5H)-one are not available.

The table below summarizes the observed biological activities of various furanone derivatives and their potential or identified molecular targets, providing a broader context for the likely mechanisms of (S)-5-Ethylfuran-2(5H)-one.

| Furanone Derivative Class | Observed Biological Activity | Potential/Identified Molecular Target(s) | Mechanism of Action |

|---|---|---|---|

| Brominated Furanones | Quorum Sensing Inhibition, Anti-biofilm | LuxS, LasR, LuxR-type proteins | Interference with autoinducer signaling pathways |

| General Furanones | Anti-biofilm | Genes in the eps operon | Inhibition of exopolysaccharide synthesis |

| Substituted Furanones | Anti-inflammatory (predicted) | Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis (hypothesized) |

It is important to note that while these studies on related furanone compounds provide a valuable framework, dedicated research is required to elucidate the specific enzyme inhibitory profile and molecular targets of (S)-5-Ethylfuran-2(5H)-one.

Natural Occurrence, Isolation, and Proposed Biosynthetic Pathways

Occurrence in Biological Systems and Natural Products

(S)-5-Ethylfuran-2(5H)-one has been reported as a volatile constituent in several plant species. Its presence is documented in fruits and other plant materials, where it likely plays a role in the plant's aroma profile or defense mechanisms. The compound has been identified in sweet cherry (Prunus avium), guava (Psidium guajava), and tobacco (Nicotiana tabacum).

Table 1: Documented Natural Sources of 5-Ethylfuran-2(5H)-one

| Common Name | Scientific Name | Family |

|---|---|---|

| Sweet Cherry | Prunus avium | Rosaceae |

| Guava | Psidium guajava | Myrtaceae |

Isolation and Purification Methodologies from Natural Sources

The isolation of volatile compounds like (S)-5-Ethylfuran-2(5H)-one from complex natural matrices requires techniques that can effectively separate them from non-volatile components and other volatile constituents. Given its presence in plant tissues, standard methodologies for the extraction of essential oils and aroma compounds are employed.

Common techniques applicable for its isolation include:

Steam Distillation: This method is widely used for extracting essential oils from plant materials, such as the leaves of Psidium guajava. scielo.br The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting condensate, containing both water and the volatiles, is then collected.

Hydrodistillation: A variation of steam distillation where the plant material is boiled directly in water. This technique has been used to collect essential oils from Nicotiana tabacum leaves. mdpi.com The volatile compounds are carried over with the steam and collected upon condensation.

Headspace Solid-Phase Microextraction (HS-SPME): A modern, solvent-free technique ideal for analyzing the volatile profile of fruits like guava. redalyc.orgtandfonline.com In this method, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds adsorb to the fiber and are subsequently desorbed directly into a gas chromatograph for analysis. redalyc.org

Simultaneous Distillation-Extraction (SDE): This method combines distillation and solvent extraction into a single process. It is effective for isolating volatile and semi-volatile compounds from aqueous samples, such as fruit pulps. tandfonline.com The sample is boiled, and the resulting steam is passed through a countercurrent flow of an immiscible organic solvent, which continuously extracts the volatile compounds.

Following initial extraction, purification and identification are typically achieved using gas chromatography (GC) coupled with mass spectrometry (MS), which allows for the separation of individual compounds and their structural elucidation. mdpi.comredalyc.orgtandfonline.com

Proposed Biosynthetic Routes to (S)-5-Ethylfuran-2(5H)-one

The precise biosynthetic pathway for (S)-5-Ethylfuran-2(5H)-one in plants has not been fully elucidated. However, the formation of γ-lactones (butenolides) in nature is generally understood to originate from the modification of fatty acids or other metabolic precursors. Phytohormones and other secondary metabolites arise from three main precursor types: amino acids, isoprenoids, and lipids. nih.gov

One plausible route involves the metabolism of fatty acids. The biosynthesis could proceed through the partial degradation of a fatty acid via β-oxidation to yield a 4-hydroxyalkanoic acid intermediate. This intermediate can then undergo an intramolecular esterification (lactonization), often enzyme-catalyzed, to form the stable five-membered γ-lactone ring. The position of the ethyl group at C-5 suggests that a six-carbon fatty acid precursor, such as hexanoic acid, could be the starting point for the carbon skeleton. The introduction of the double bond to form the unsaturated butenolide ring would occur through a subsequent desaturation step.

Environmental Presence and Formation (e.g., plant-derived smoke)

(S)-5-Ethylfuran-2(5H)-one is a known component of plant-derived smoke. Its formation is a result of the thermal degradation (pyrolysis) of structural components of plant biomass, such as cellulose (B213188) and hemicellulose, during combustion. The racemic form, (5RS)-5-ethylfuran-2(5H)-one, has been specifically isolated from smoke solutions derived from red oat grass (Themeda triandra) and "skilpadbessie" (Mundulea sericea).

In the context of post-fire ecology, this compound has been identified as a germination inhibitor. Research has shown that certain butenolides present in smoke can negatively affect seed germination. This inhibitory action may play an ecological role by influencing the regeneration of plant species in environments prone to natural fires.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (S)-5-Ethylfuran-2(5H)-one |

| (5RS)-5-Ethylfuran-2(5H)-one |

| 4-hydroxyalkanoic acid |

Future Research Directions and Methodological Advancements

Development of Highly Efficient and Enantioselective Synthetic Routes

The synthesis of enantiomerically pure molecules like (S)-5-Ethylfuran-2(5H)-one is a cornerstone of modern organic chemistry and pharmaceutical development. Future research will likely focus on moving beyond classical resolution methods towards more sophisticated and efficient catalytic asymmetric syntheses. The development of novel chiral catalysts and ligands is paramount to achieving high yields and exceptional enantioselectivity (ee).

Promising strategies include the use of transition metal catalysis, particularly with rhodium, iridium, and copper complexes. For instance, rhodium-catalyzed asymmetric hydrogenation of γ-butenolides using specialized chiral ligands like ZhaoPhos has shown excellent results for producing chiral γ-butyrolactones. nih.govresearchgate.net Similarly, iridium complexes with ferrocene-based chiral ligands are effective for the asymmetric hydrogenation of various ketoesters to yield chiral lactones. rsc.org Future work could adapt these methodologies for the specific synthesis of (S)-5-Ethylfuran-2(5H)-one from suitable precursors.

Another promising frontier is the catalytic asymmetric Mukaiyama–Michael reaction, which has been successfully applied to create γ-butyrolactones with complex stereocenters using N,N′-dioxide/nickel(II) catalysts. acs.orgfigshare.com Furthermore, the direct, enantioselective lactonization through C–H bond activation, often employing robust manganese catalysts, represents a highly atom-economical approach that could be tailored for this specific furanone. nih.govresearchgate.net

Interactive Table:

| Catalytic Strategy | Metal/Catalyst Type | Key Advantages | Potential for (S)-5-Ethylfuran-2(5H)-one Synthesis |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium (Rh), Iridium (Ir) | High conversion rates and enantioselectivity (>99% ee). nih.gov | Applicable to γ-butenolide precursors for direct reduction. |

| Mukaiyama–Michael Addition | Nickel (Ni) with N,N'-dioxide ligands | Creates complex quaternary-tertiary stereocenters. acs.org | Useful for building the furanone ring from acyclic precursors. |

| Enantioselective C–H Lactonization | Manganese (Mn) | High atom economy, uses environmentally benign oxidants (H₂O₂). nih.gov | Direct cyclization of a suitable carboxylic acid precursor. |

| Radical Oxyfunctionalization | Copper (Cu) | Versatile for introducing various functional groups during lactonization. acs.org | Allows for the synthesis of functionalized furanone derivatives. |

Application of Advanced Spectroscopic and Imaging Techniques for In-Situ Analysis

Understanding and optimizing enantioselective reactions requires powerful analytical tools that can operate in real-time. Future research will increasingly employ advanced spectroscopic methods for the in-situ analysis of the synthesis of (S)-5-Ethylfuran-2(5H)-one. These techniques are crucial for monitoring reaction kinetics, determining enantiomeric excess as it evolves, and identifying transient intermediates.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are particularly powerful chiroptical spectroscopies. rsc.orgrsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing detailed structural information. acs.orgnih.govnih.govhindsinstruments.com ROA, a complementary technique, measures the difference in Raman scattering intensity for left and right circularly polarized light. rsc.orgrsc.org The development of fiber-optic probes compatible with these techniques will enable their use for real-time, in-situ monitoring of lactonization reactions, offering a direct window into the stereochemical course of the synthesis. mt.com

Further advancements are expected from techniques like Surface-Enhanced Raman Optical Activity (SEROA), which can enhance the typically weak ROA signals, potentially allowing for analysis at very low concentrations. acs.org In the longer term, X-ray Raman optical activity (XROA) could provide highly localized chiral information around specific atoms, offering unprecedented detail on the molecule's electronic and geometric structure during its formation. nih.gov

Interactive Table:

| Technique | Principle | Information Provided | Future Application for In-Situ Analysis |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. hindsinstruments.com | Absolute configuration, conformational analysis. nih.gov | Real-time monitoring of enantiomeric excess and structural changes. |

| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light. rsc.org | Absolute configuration, solution-phase conformation. rsc.org | Tracking chiral intermediates and transition states in solution. |

| Surface-Enhanced ROA (SEROA) | ROA signal enhancement on metallic nanostructures. acs.org | High-sensitivity analysis of chiral molecules. | Monitoring reactions at very low catalyst and substrate concentrations. |

| X-ray ROA (XROA) | Chiral-sensitive variant of resonant inelastic X-ray scattering. nih.gov | Element-specific, localized chirality and electronic structure. | Probing the chiral environment around the metal center of a catalyst during the reaction. |

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A profound understanding of reaction mechanisms is essential for the rational design of more efficient catalysts and processes. The integration of high-level computational chemistry with empirical experimental data represents the future of mechanistic studies for the synthesis of chiral furanones.

Density Functional Theory (DFT) has become a powerful tool for investigating the mechanisms of complex organic reactions. nih.govbcrec.idrsc.org Future studies on the synthesis of (S)-5-Ethylfuran-2(5H)-one will leverage DFT to map out entire potential energy surfaces for catalytic cycles. This allows for the precise characterization of transition states, the calculation of activation energy barriers, and the identification of the rate-determining and enantio-determining steps. For example, DFT can be used to model the interaction between a substrate and a chiral ligand in a catalyst's active site, explaining the origin of enantioselectivity. pku.edu.cn

The synergy is created when these computational predictions are validated against experimental data. Kinetic studies can measure reaction rates under various conditions, which can then be compared to the calculated energy barriers. Spectroscopic identification of reaction intermediates, using the in-situ methods described previously, can confirm the species predicted by DFT calculations. This combined approach has been used successfully to understand the binding of furanone derivatives to biological receptors and can be applied with equal power to synthetic systems. nih.gov

Interactive Table:

| Approach | Methodology | Key Insights Gained |

|---|---|---|

| Computational Chemistry | Density Functional Theory (DFT), Molecular Dynamics (MD). | Transition state geometries, activation energies, reaction pathways, non-covalent interactions. rsc.org |

| Experimental Chemistry | Kinetic analysis, isotopic labeling, in-situ spectroscopy (NMR, IR, VCD). | Reaction rates, orders, catalyst resting states, identification of intermediates. |

| Integrated Approach | Correlating experimental kinetic data with DFT-calculated energy barriers; comparing spectroscopically observed species with computed structures. | Validated reaction mechanisms, rational basis for catalyst improvement, prediction of optimal reaction conditions. |

Q & A

Q. How is the stereochemical configuration of (S)-5-Ethylfuran-2(5H)-one confirmed experimentally?

- Methodology : X-ray crystallography is the gold standard for absolute configuration determination. Single-crystal diffraction data (e.g., R factor = 0.031) resolve the spatial arrangement of the ethyl substituent and lactone ring . Chiral HPLC or polarimetry can corroborate enantiomeric purity, with specific rotation values cross-referenced against literature .

- Analytical Validation : Gas chromatography (GC) on polar columns (e.g., VF-23ms) coupled with mass spectrometry (EI-MS, m/z 112 [M⁺]) provides complementary structural verification .

Q. What analytical techniques are recommended for characterizing (S)-5-Ethylfuran-2(5H)-one?

- Methodology :

- GC-MS : A polar capillary column (30 m, 0.25 mm ID) with helium carrier gas resolves enantiomers, while MS fragmentation patterns (e.g., base peak at m/z 84 from lactone ring cleavage) confirm molecular identity .

- NMR : ¹H NMR (δ 5.8 ppm, furan proton) and ¹³C NMR (δ 175 ppm, lactone carbonyl) are critical for functional group identification .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-5-Ethylfuran-2(5H)-one be optimized for high enantiomeric excess (ee)?

- Methodology : Asymmetric catalysis using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during lactonization can enhance ee. For example, Evans’ method achieves >90% ee via steric control during cyclization . Kinetic resolution via lipase-mediated ester hydrolysis is another strategy, though substrate specificity limits broad applicability .

- Challenges : Competing racemization at elevated temperatures necessitates low-temperature protocols (-20°C to -80°C) and inert atmospheres .

Q. What are the key challenges in elucidating the biological activity of (S)-5-Ethylfuran-2(5H)-one?

- Methodology :

- Bioassay Design : Prioritize target-specific assays (e.g., enzyme inhibition or receptor binding) over broad cytotoxicity screens. For instance, furanones are known to interact with quorum-sensing pathways in bacteria, but stereochemistry impacts potency .

- Data Interpretation : Contradictions in activity data (e.g., varying IC₅₀ values across studies) may arise from impurities or enantiomeric contamination. Validate purity via chiral HPLC before testing .

Q. How do computational models predict the reactivity and stability of (S)-5-Ethylfuran-2(5H)-one?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrophilic sites (e.g., lactone carbonyl for nucleophilic attack) .

- MD Simulations : Assess solvent interactions; polar aprotic solvents (e.g., THF) stabilize the lactone ring, while protic solvents (e.g., water) accelerate hydrolysis .

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s thermal stability may stem from differing analytical conditions. For instance, TGA data under nitrogen show decomposition at 180°C, while air exposure lowers this to 150°C due to oxidative degradation . Researchers should replicate studies under identical conditions and document environmental controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.